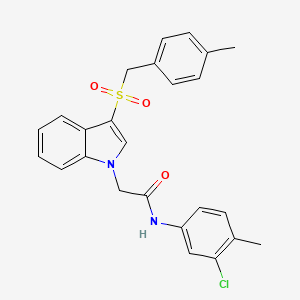

![molecular formula C17H13N3O2S2 B2463337 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 681174-59-4](/img/structure/B2463337.png)

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C18H16N2O4S. It contains a benzo[d]thiazole core, which is a heterocyclic aromatic compound containing a benzene ring fused to a thiazole ring.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzo[d]thiazole derivatives are known to participate in various reactions. For example, they can undergo [3 + 2] annulation with N,N-disubstituted arylhydrazines .Scientific Research Applications

Chemosensory Applications

- Coumarin benzothiazole derivatives, closely related to the compound , have been used as chemosensors for cyanide anions. These compounds exhibit a color change and fluorescence quenching upon the detection of cyanide, which can be observed with the naked eye (Wang et al., 2015).

Synthesis and Biological Evaluation

- Novel benzodifuranyl, 1,3,5-triazines, and other related derivatives, including some benzothiazole compounds, have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anti-Cancer and Anti-Inflammatory Agents

- Compounds similar to (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide have been studied for their role in inhibiting cell adhesion, with potential applications in anti-inflammatory and anti-cancer therapies (Boschelli et al., 1995).

Antitumor Activity

- Certain thiazole derivatives, closely related to the compound of interest, have shown significant antitumor effects, highlighting the potential of these compounds in cancer treatment (Ostapiuk et al., 2017).

Antibacterial Applications

- Analogues of the compound have displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential use in combating bacterial infections (Palkar et al., 2017).

Synthesis and Chemical Transformation

- Similar compounds have undergone expansive rearrangement and transformation, demonstrating the versatility of these compounds in synthetic chemistry applications (Calvo et al., 2005).

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play crucial roles in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the levels of cyclic nucleotides within the cells, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects may result from reduced activation of inflammatory cells, which is mediated by cyclic nucleotides .

Pharmacokinetics

It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help to alleviate the symptoms of chronic obstructive pulmonary disease (COPD). This includes reducing breathlessness and persistent coughing, which are common symptoms of COPD .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For example, the efficiency of delivery to the lungs can be affected by the patient’s breathing pattern and the performance of the nebulizer. Additionally, factors such as the presence of other medications and the patient’s overall health status can also influence the action of Ohtuvayre .

Properties

IUPAC Name |

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S2/c1-20-13-6-4-11(22-2)8-15(13)24-17(20)19-16(21)10-3-5-12-14(7-10)23-9-18-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESYOBHFKLSWMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B2463256.png)

![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2463269.png)

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2463270.png)

![4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2463277.png)